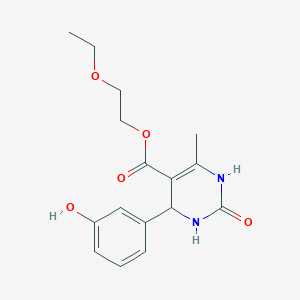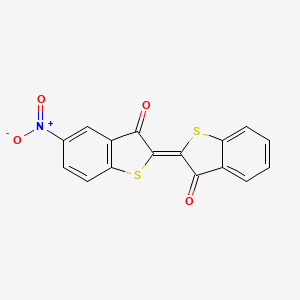![molecular formula C10H7IN2OS B4947644 (5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B4947644.png)
(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound characterized by the presence of an amino group, an iodophenyl group, and a thiazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 3-iodobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolone ring. The reaction conditions often include the use of ethanol as a solvent and heating the reaction mixture to reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
作用機序
The mechanism of action of (5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, its anticancer properties may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
- (5E)-2-amino-5-[(3-bromophenyl)methylidene]-1,3-thiazol-4-one
- (5E)-2-amino-5-[(3-chlorophenyl)methylidene]-1,3-thiazol-4-one
- (5E)-2-amino-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one
Uniqueness
The presence of the iodine atom in (5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one makes it unique compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity .
特性
IUPAC Name |
(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2OS/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPJLUHICWBXJT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B4947561.png)
![N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine](/img/structure/B4947564.png)
![dimethyl 2-[(1-piperidinylacetyl)amino]terephthalate](/img/structure/B4947567.png)
![methyl 4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B4947590.png)
![N-(3,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4947598.png)
![2-[3-(4-nitrophenyl)sulfanylphenyl]-N-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B4947602.png)
![4-methoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B4947604.png)
![Propan-2-yl 2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4947607.png)
![(4-chlorophenyl)[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4947628.png)
![1-methoxy-2-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B4947634.png)
![4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4947646.png)



